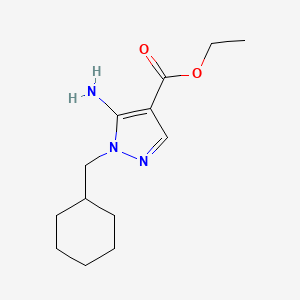![molecular formula C17H13N3O2 B5523415 5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)
5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile, also known as MOPEC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MOPEC is a heterocyclic compound that contains a nitrile group, an oxazole ring, and an aniline group. The compound is synthesized using a multi-step process that involves the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has demonstrated the synthesis of novel derivatives that incorporate the structural motif similar to "5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile" showing promising antimicrobial activities. For instance, the synthesis and evaluation of new 1,2,4-triazole derivatives have revealed compounds with good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2010).
Corrosion Inhibition
Compounds with structural features similar to the mentioned compound have been studied for their corrosion inhibition properties. A study on pyranopyrazole derivatives showed high inhibition efficiency for mild steel corrosion in an acidic solution, highlighting the potential of such compounds in corrosion protection applications (Yadav et al., 2016).
Anticancer Potential
Research into novel Schiff bases using related structural motifs has identified compounds with significant in vitro antimicrobial activity, hinting at broader applications in drug discovery, including potential anticancer activities (Puthran et al., 2019).
Molecular Docking Studies
A study on novel thiadiazolopyrimidine derivatives synthesized through an environmentally friendly process demonstrated significant in vitro anticancer activities, supported by docking studies that suggest these compounds' mechanism of action (Tiwari et al., 2016).
Organic Synthesis Applications
The synthesis and reactions of various heterocyclic compounds, including triazolopyrazoles and oxazoles, reveal the broad utility of these structures in creating diverse chemical entities. These studies highlight the versatility of the oxazole ring system and related structures in synthesizing compounds with potential biological activities (Larsen et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-methoxyanilino)-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-21-14-9-7-13(8-10-14)19-17-15(11-18)20-16(22-17)12-5-3-2-4-6-12/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDROYKBKLBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793200 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B5523334.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)

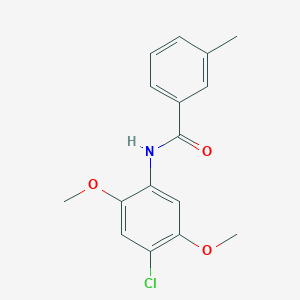
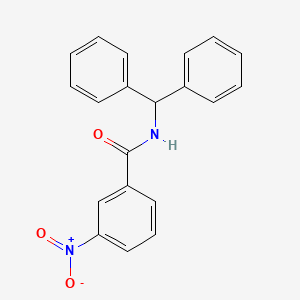
![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5523386.png)
![2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine](/img/structure/B5523393.png)
![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5523399.png)
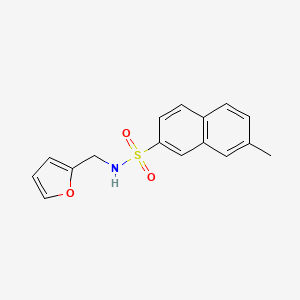
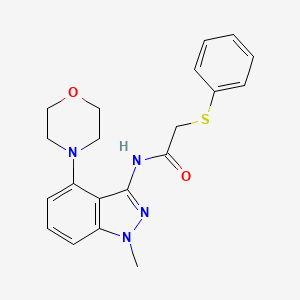
![(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5523433.png)
